

# Application Notes and Protocols for the Management of Avelumab Side Effects

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Avelumab is a human monoclonal antibody that targets the programmed death-ligand 1 (PD-L1), a key immune checkpoint protein. By blocking the interaction of PD-L1 with its receptors, PD-1 and B7.1, avelumab releases the inhibition of the anti-tumor immune response, restoring cytotoxic T-cell activity.[1] While this mechanism provides a powerful tool in the treatment of various cancers, the modulation of the immune system can lead to a unique spectrum of side effects known as immune-related adverse events (irAEs).[2] This document provides detailed application notes and protocols for the monitoring, grading, and management of adverse events associated with avelumab treatment, intended for use in a research and drug development setting.

## Data Presentation: Incidence of Adverse Events with Avelumab

The following tables summarize the incidence of common and serious adverse events observed in clinical trials with avelumab. Data is compiled from studies such as the JAVELIN Bladder 100 trial.[3][4]

Table 1: Common Adverse Reactions (≥20% of patients)



| Adverse Reaction          | Any Grade (%) | Grade ≥3 (%)         |
|---------------------------|---------------|----------------------|
| Fatigue                   | 35-47%        | 1.7-2.9%             |
| Musculoskeletal pain      | 24-29%        | 1.2-1.5%             |
| Infusion-related reaction | 10-26%        | 0.5%                 |
| Rash                      | 20-25%        | 6% (immune-mediated) |
| Nausea                    | 16-23%        | <1%                  |
| Diarrhea                  | 17-21%        | <2%                  |
| Decreased appetite        | ≤3.4%         | <1%                  |
| Urinary tract infection   | 20%           | 6%                   |

Table 2: Selected Laboratory Abnormalities Worsening from Baseline (≥20% of patients)

| Laboratory Abnormality                     | Any Grade (%) | Grade ≥3 (%) |
|--------------------------------------------|---------------|--------------|
| Hemoglobin decreased                       | 28-40%        | 4.4-6%       |
| Triglycerides increased                    | 34%           | 2.1%         |
| Aspartate Aminotransferase (AST) increased | 24-31%        | 1.7-3%       |
| Alanine Aminotransferase (ALT) increased   | 22-24%        | 2.6-3.5%     |
| Alkaline phosphatase increased             | 30%           | 2.9%         |
| Sodium decreased                           | 28%           | 6%           |
| Lipase increased                           | 25%           | 5-8%         |
| Potassium increased                        | 24%           | 3.8%         |
| Creatinine increased                       | up to 38%     | 2%           |



## Signaling Pathway

### **Avelumab Mechanism of Action**

Avelumab functions by blocking the interaction between PD-L1, expressed on tumor cells and other cells in the tumor microenvironment, and the PD-1 receptor on T-cells. This interaction typically suppresses T-cell activation and proliferation. By inhibiting this checkpoint, avelumab unleashes the anti-tumor activity of T-cells.[1][5]



Click to download full resolution via product page

Avelumab blocks the PD-L1/PD-1 interaction, restoring T-cell anti-tumor activity.

## **Experimental Protocols**

## Protocol 1: Management of Infusion-Related Reactions (IRRs)

## Methodological & Application





Objective: To provide a systematic approach to the prevention and management of infusion-related reactions during avelumab administration.

#### Materials:

- Acetaminophen (or equivalent)
- Antihistamine (e.g., diphenhydramine, cetirizine)
- Intravenous fluids
- Corticosteroids (e.g., methylprednisolone)
- Emergency medical equipment

#### Procedure:

- Premedication:
  - Administer an antihistamine and acetaminophen 30-60 minutes prior to the first four infusions of avelumab.[6]
  - For subsequent infusions, premedication can be administered at the discretion of the investigator, based on the occurrence and severity of prior reactions.
- Monitoring:
  - Monitor patients for signs and symptoms of IRRs (e.g., pyrexia, chills, flushing, hypotension, dyspnea, wheezing, back pain, abdominal pain, and urticaria) during and after the infusion.[8]
- Grading and Management of IRRs:
  - Grade 1 (Mild):
    - Slow the infusion rate by 50%.[8]
    - Continue close monitoring.



- Grade 2 (Moderate):
  - Interrupt the infusion immediately.[8]
  - Administer supportive care as needed (e.g., antihistamines, antipyretics).
  - Once symptoms resolve to Grade 1 or less, the infusion may be restarted at a 50% slower rate.[8]
- Grade 3 (Severe) or Grade 4 (Life-threatening):
  - Permanently discontinue avelumab treatment.[8]
  - Provide immediate medical intervention, which may include intravenous corticosteroids.[6]

## Protocol 2: General Management of Immune-Related Adverse Events (irAEs)

Objective: To provide a general framework for the identification and management of immunerelated adverse events.

#### Materials:

- Systemic corticosteroids (e.g., prednisone, methylprednisolone)
- Other immunosuppressants (e.g., infliximab, mycophenolate mofetil) as per specific irAE protocols.

#### Procedure:

- Monitoring and Diagnosis:
  - Monitor patients for signs and symptoms of irAEs affecting any organ system.
  - Conduct appropriate diagnostic evaluations to confirm the irAE and exclude other etiologies.



- General Management Principles by Grade:
  - Grade 1:
    - Continue avelumab with close monitoring, with the exception of some neurologic, hematologic, and cardiac toxicities.[9][10]
  - Grade 2:
    - Withhold avelumab.[10]
    - Consider initiating oral corticosteroids (e.g., prednisone 0.5-1 mg/kg/day or equivalent).
       [10][11]
    - Resume avelumab when the adverse reaction returns to Grade 1 or less and after the corticosteroid taper is complete.
  - Grade 3:
    - Withhold avelumab.[11]
    - Initiate high-dose corticosteroids (e.g., prednisone 1-2 mg/kg/day or IV methylprednisolone 1-2 mg/kg/day).[11]
    - If symptoms do not improve within 48-72 hours, consider additional immunosuppressive therapy (e.g., infliximab for colitis or pneumonitis).[11]
  - Grade 4:
    - Permanently discontinue avelumab (except for endocrinopathies controlled with hormone replacement).[11]
    - Administer high-dose intravenous corticosteroids.
- Corticosteroid Tapering:
  - Once the irAE improves to Grade 1 or less, initiate a corticosteroid taper over at least 4-6 weeks.[9][11]



- A slow taper is crucial to prevent recurrence of the irAE.[12]
- Example Tapering Schedule (from a starting dose of 60mg prednisone):
  - Week 1: 50mg daily
  - Week 2: 40mg daily
  - Week 3: 30mg daily
  - Week 4: 20mg daily
  - Week 5: 10mg daily
  - Week 6: 5mg daily, then discontinue.
  - Note: Tapering schedules should be individualized based on the patient's clinical status.

## **Protocol 3: Management of Specific Common irAEs**

Objective: To provide specific management guidelines for common immune-related adverse events.

#### A. Immune-Mediated Pneumonitis:

- Grade 2: Withhold avelumab. Administer prednisone 1-2 mg/kg/day or equivalent, followed by a taper.
- Grade 3 or 4: Permanently discontinue avelumab. Administer high-dose IV methylprednisolone (1-2 mg/kg/day), followed by an oral prednisone taper.

#### B. Immune-Mediated Colitis:

- Grade 2: Withhold avelumab. Administer prednisone 1-2 mg/kg/day or equivalent, followed by a taper.
- Grade 3 or 4: Permanently discontinue avelumab. Administer high-dose IV methylprednisolone (1-2 mg/kg/day). If no improvement, consider infliximab.



#### C. Immune-Mediated Hepatitis:

- Grade 2: Withhold avelumab. Administer prednisone 1-2 mg/kg/day or equivalent, followed by a taper.
- Grade 3 or 4: Permanently discontinue avelumab. Administer high-dose IV methylprednisolone (1-2 mg/kg/day).
- D. Immune-Mediated Endocrinopathies (e.g., Hypothyroidism, Hyperthyroidism, Adrenal Insufficiency):
- Grade 2, 3, or 4: Withhold avelumab for symptomatic cases.
- Initiate hormone replacement therapy as clinically indicated.
- Corticosteroids may be required for adrenal insufficiency.
- E. Immune-Mediated Nephritis and Renal Dysfunction:
- Grade 2: Withhold avelumab. Administer prednisone 1-2 mg/kg/day or equivalent.
- Grade 3 or 4: Permanently discontinue avelumab. Administer high-dose IV methylprednisolone (1-2 mg/kg/day).

## **Management Workflow**

The following diagram illustrates a general workflow for the management of avelumab-related adverse events.





Click to download full resolution via product page

General workflow for the management of avelumab-related adverse events.



### Conclusion

The management of side effects is a critical component of treatment with avelumab. A thorough understanding of the potential adverse events, coupled with proactive monitoring and adherence to established management protocols, is essential to ensure the safety of patients and the integrity of clinical research. The protocols and data presented in this document are intended to serve as a guide for researchers and drug development professionals working with avelumab. It is imperative to refer to the most current prescribing information and clinical guidelines for comprehensive and up-to-date information.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Current Diagnosis and Management of Immune Related Adverse Events (irAEs) Induced by Immune Checkpoint Inhibitor Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ocular adverse events associated with immune checkpoint inhibitors: a novel multidisciplinary management algorithm PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avelumab Immunotherapy: Management of Adverse Events Associated With New Treatment for Merkel Cell Carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. canjurol.com [canjurol.com]
- 6. Dosing & Administration | BAVENCIO® (avelumab) For HCPs [bavencio.com]
- 7. Ocular adverse events associated with immune checkpoint inhibitors: a novel multidisciplinary management algorithm [repository.cam.ac.uk]
- 8. scribd.com [scribd.com]
- 9. droracle.ai [droracle.ai]
- 10. Management of Immune-Related Adverse Events in Patients Treated With Immune Checkpoint Inhibitor Therapy: American Society of Clinical Oncology Clinical Practice Guideline - PMC [pmc.ncbi.nlm.nih.gov]



- 11. cancercareontario.ca [cancercareontario.ca]
- 12. jitc.bmj.com [jitc.bmj.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Management of Avelumab Side Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606901#how-to-manage-avelumab-side-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com